N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,4-dimethoxybenzamide
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Overview
Description
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,4-dimethoxybenzamide is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,4-dimethoxybenzamide typically involves the coupling of 2-aminobenzothiazole with an appropriate benzoyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves multi-step synthesis processes that include the formation of intermediate compounds. These processes are optimized for high yield and purity, often using advanced techniques such as microwave irradiation and one-pot multicomponent reactions .
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating diseases such as tuberculosis and cancer.
Industry: Used in the development of dyes, pigments, and other functional materials
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. Molecular docking studies have shown that it can bind to proteins involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
N-(1,3-benzothiazol-2-yl)-arylamides: Known for their antibacterial properties.
5-nitro-1,2-benzothiazol-3-amine: Used in the synthesis of other benzothiazole derivatives.
Uniqueness
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,4-dimethoxybenzamide stands out due to its unique combination of methoxy and benzamide groups, which contribute to its distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C23H20N2O4S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C23H20N2O4S/c1-27-18-10-9-15(23-25-16-6-4-5-7-21(16)30-23)12-17(18)24-22(26)14-8-11-19(28-2)20(13-14)29-3/h4-13H,1-3H3,(H,24,26) |
InChI Key |
JHSBOTOGVJMYJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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